Cas no 56917-42-1 (4-Ethynyl-2-fluoro-1,1'-biphenyl)

4-Ethynyl-2-fluoro-1,1'-biphenyl 化学的及び物理的性質
名前と識別子
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- 56917-42-1
- SCHEMBL9303383
- 4-Ethynyl-2-fluoro-1,1'-biphenyl
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- インチ: 1S/C14H9F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H
- InChIKey: MBMMDZUOUNJYLS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C#C)C=CC=1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 196.068828449g/mol
- どういたいしつりょう: 196.068828449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ふってん: 283.1±33.0 °C(Predicted)
4-Ethynyl-2-fluoro-1,1'-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679974-1g |
4-Ethynyl-2-fluoro-1,1'-biphenyl |
56917-42-1 | 98% | 1g |
¥8827.00 | 2024-05-08 | |
Crysdot LLC | CD12060140-1g |
4-Ethynyl-2-fluoro-1,1'-biphenyl |
56917-42-1 | 95+% | 1g |
$842 | 2024-07-24 |
4-Ethynyl-2-fluoro-1,1'-biphenyl 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
4-Ethynyl-2-fluoro-1,1'-biphenylに関する追加情報
Comprehensive Overview of 4-Ethynyl-2-fluoro-1,1'-biphenyl (CAS No. 56917-42-1)
4-Ethynyl-2-fluoro-1,1'-biphenyl (CAS No. 56917-42-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique biphenyl core and ethynyl and fluoro substituents, serves as a versatile building block in synthetic chemistry. Its molecular structure, combining aromaticity with reactive functional groups, makes it invaluable for developing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, OLED technology, and catalysis, aligning with current trends in sustainable and high-performance material design.
The growing demand for fluorinated compounds in modern chemistry underscores the importance of 4-Ethynyl-2-fluoro-1,1'-biphenyl. Fluorination is a key strategy in medicinal chemistry to enhance drug stability, bioavailability, and target specificity. This compound’s fluoro group and ethynyl moiety offer dual reactivity, enabling precise modifications for tailored applications. Recent studies highlight its role in cross-coupling reactions, a hot topic in green chemistry, where efficiency and atom economy are prioritized. Such reactions are critical for synthesizing complex molecules with minimal waste, addressing environmental concerns in chemical manufacturing.
In the realm of organic electronics, 4-Ethynyl-2-fluoro-1,1'-biphenyl is explored for its electron-withdrawing properties, which are essential for tuning the optoelectronic characteristics of semiconducting materials. With the rise of flexible displays and wearable technology, researchers are investigating its incorporation into OLED emitters and conductive polymers. The compound’s ability to facilitate charge transport while maintaining thermal stability makes it a candidate for next-generation energy-efficient devices, a trending topic in renewable energy discussions.
Another area of interest is the compound’s potential in bioconjugation and probe development for biological imaging. The ethynyl group allows for click chemistry applications, enabling the attachment of fluorescent tags or other functional groups to biomolecules. This aligns with the increasing focus on precision medicine and diagnostic tools, where molecular probes play a pivotal role in detecting diseases at early stages. The compound’s fluorine atom also enhances its utility in PET imaging, a technique widely used in oncology and neurology research.
From a synthetic perspective, 4-Ethynyl-2-fluoro-1,1'-biphenyl exemplifies the convergence of scalability and functionality. Its synthesis often involves palladium-catalyzed reactions, a cornerstone of modern heterocyclic chemistry. Innovations in catalyst design and reaction optimization have improved yields and reduced costs, making this compound more accessible for industrial and academic use. These advancements resonate with the broader push toward sustainable synthesis and circular economy principles in the chemical sector.
In summary, 4-Ethynyl-2-fluoro-1,1'-biphenyl (CAS No. 56917-42-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and biotechnology. Its relevance to cutting-edge research areas like green chemistry, organic electronics, and molecular imaging ensures its continued prominence in scientific literature. As industries prioritize innovation and sustainability, this compound is poised to play a pivotal role in shaping future technologies.
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